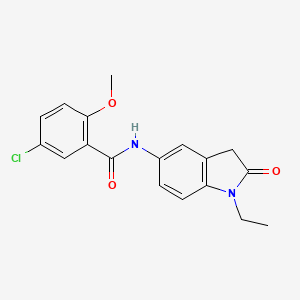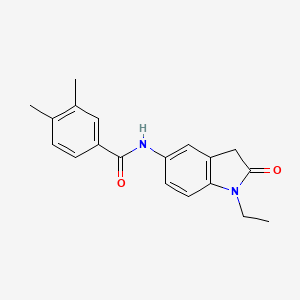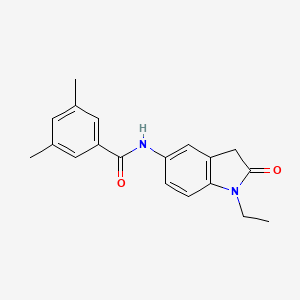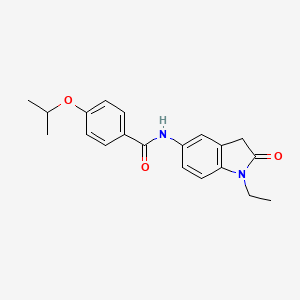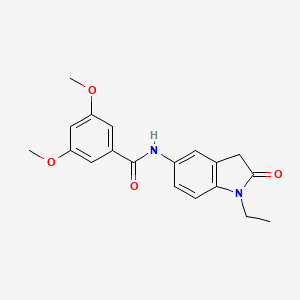
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide, abbreviated as NEDM, is a synthetic compound with a variety of applications in scientific research. NEDM is a member of the indole family, a group of compounds that are known for their pharmacological and biological properties. NEDM has been used in a variety of studies, ranging from cancer research to drug development. Its unique properties have made it a valuable tool in the laboratory and have allowed researchers to explore new avenues of research.
Mécanisme D'action
The mechanism of action of NEDM is not fully understood. However, it is believed that NEDM binds to certain receptors on the cell surface, which then triggers a cascade of biochemical and physiological responses. This binding of NEDM to the receptor is thought to be responsible for its pharmacological and biological effects.
Biochemical and Physiological Effects
NEDM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the growth of bacteria in vivo. Additionally, NEDM has been shown to have anti-inflammatory and anti-oxidant properties. NEDM has also been shown to have an effect on the immune system, as it has been shown to increase the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
NEDM has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, NEDM is relatively non-toxic, making it safe to use in experiments. However, NEDM is relatively expensive, and it is not always easy to obtain. Additionally, NEDM may not be suitable for all experiments, as its mechanism of action is not fully understood.
Orientations Futures
NEDM has a variety of potential future applications. It could be used to study the effects of drugs on various diseases, such as cancer, Alzheimer’s, and Parkinson’s. Additionally, NEDM could be used to study the biochemical and physiological effects of various compounds. Additionally, NEDM could be used to identify potential drug targets and to evaluate the efficacy of new compounds. Finally, NEDM could be used to study the mechanisms of action of various compounds, and to develop new drugs.
Méthodes De Synthèse
NEDM is synthesized through the reaction of an aniline with a ketone. This reaction results in the formation of an intermediate compound, which is then converted to NEDM through a series of chemical reactions. The synthesis of NEDM is relatively straightforward and can be completed in a few steps.
Applications De Recherche Scientifique
NEDM has been used in a variety of scientific research applications. It has been used to study the effects of drugs on cancer cells, as well as to investigate the mechanisms of action of various compounds. NEDM has also been used to study the biochemical and physiological effects of various compounds. Additionally, NEDM has been used in a variety of drug development studies, as it can be used to identify potential drug targets and to evaluate the efficacy of new compounds.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-21-17-6-5-14(7-12(17)10-18(21)22)20-19(23)13-8-15(24-2)11-16(9-13)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGAGQJVBBWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)
